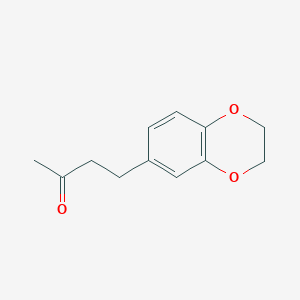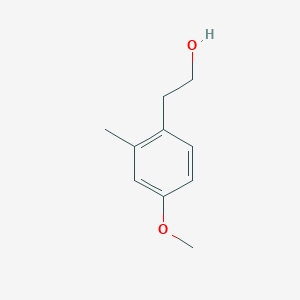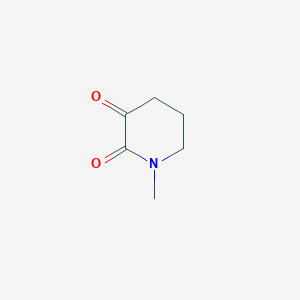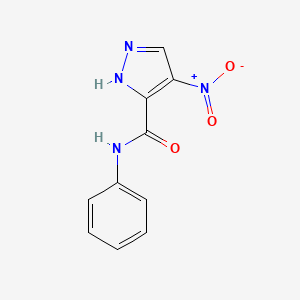
1,1'-Bis(4-cyanophenyl)-4,4'-bipyridin-1-ium dichloride
Vue d'ensemble
Description
1,1’-Bis(4-cyanophenyl)-4,4’-bipyridin-1-ium dichloride is a chemical compound with the formula C₂₄H₁₆Cl₂N₄ . It is used in the synthesis of porous polyelectrolyte frameworks .
Synthesis Analysis
Li et al. synthesized the viologen-based cationic COF (PC-COF) using 1,3,5-tris(4-aminophenyl)benzene (TAPB) as a knot and 1,1-bis(4-formylphenyl)-4,4′-bipyridinium dichloride (BFBP 2+ ·2Cl −) as a strut .Chemical Reactions Analysis
The compound has been used in the synthesis of porous polyelectrolyte frameworks . In 2017, Coskun et al. reported bipyridinium-based charged covalent triazine frameworks for carbon dioxide capture and conversion .Physical And Chemical Properties Analysis
The compound has a molecular weight of 431.31 g/mol . It should be stored in an inert atmosphere at room temperature .Applications De Recherche Scientifique
Synthesis of Porous Polyelectrolyte Frameworks
This compound can be used in the synthesis of porous polyelectrolyte frameworks (i-POPs). These frameworks feature high surface areas, robust skeletons, tunable pores, adjustable functionality, and versatile applicability . The ionothermal trimerization reaction was applied to polymerize 1,1′-bis(4-cyanophenyl)-[4,4′-bipyridine]-1,1′-diium dichloride into a positively charged covalent triazine framework (CTF) in the presence of ZnCl2 .
Adsorption
The i-POPs synthesized using this compound can be used in adsorption applications . The surface chemistry, ionic interaction, and pore confinement of i-POPs can be manipulated to enhance their performance in adsorption processes .
Separation
i-POPs can also be used in separation processes . Their tunable pores and adjustable functionality make them suitable for separating different substances .
Catalysis
The i-POPs and i-CTFs synthesized using this compound can be used in catalytic organic reactions . They remain highly stable during these reactions .
Sensing
i-POPs have potential applications in sensing . Their distinctive performances can be utilized in the development of sensors .
Ion Conduction
i-POPs can be used in ion conduction applications . Their ionic interaction and pore confinement properties can enhance their performance in ion conduction .
Biomedical Applications
i-POPs have potential benefits in biomedical applications . Their structural diversity and unique properties can bring new hope of intriguing applications in the biomedical field .
Photocatalysis and Electro-catalysis
Functional porous organic frameworks synthesized using this compound can be exploited for photo- and electro-catalysis .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Mode of Action
It is known that the compound can undergo cyano cyclotrimerization in the presence of zncl2 via an ionothermal method . This process results in the production of a viologen-containing CTF .
Biochemical Pathways
The compound’s ability to undergo cyano cyclotrimerization suggests it may influence pathways related to this process .
Result of Action
The compound’s ability to undergo cyano cyclotrimerization suggests it may have effects related to this process .
Action Environment
The compound’s ability to undergo cyano cyclotrimerization in the presence of zncl2 suggests that the presence of specific ions may influence its action .
Propriétés
IUPAC Name |
4-[4-[1-(4-cyanophenyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]benzonitrile;dichloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N4.2ClH/c25-17-19-1-5-23(6-2-19)27-13-9-21(10-14-27)22-11-15-28(16-12-22)24-7-3-20(18-26)4-8-24;;/h1-16H;2*1H/q+2;;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWJMBTYWXFAHW-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=C(C=C4)C#N.[Cl-].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50603282 | |
| Record name | 1,1'-Bis(4-cyanophenyl)-4,4'-bipyridin-1-ium dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50603282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Bis(4-cyanophenyl)-4,4'-bipyridin-1-ium dichloride | |
CAS RN |
31515-20-5 | |
| Record name | 1,1'-Bis(4-cyanophenyl)-4,4'-bipyridin-1-ium dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50603282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-{4-[(2-Hydroxyethyl)amino]phenyl}ethanone](/img/structure/B3051078.png)

![4-[(2-Chloro-4-nitrophenoxy)methyl]benzoic acid](/img/structure/B3051081.png)
![4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B3051082.png)

![n-[2-(2-Oxoimidazolidin-1-yl)ethyl]acrylamide](/img/structure/B3051084.png)



![Methyl 4-[(2-chloro-4-nitrophenoxy)methyl]benzoate](/img/structure/B3051094.png)

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B3051099.png)